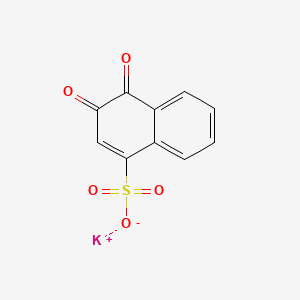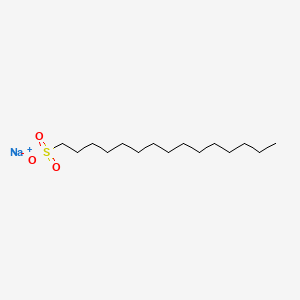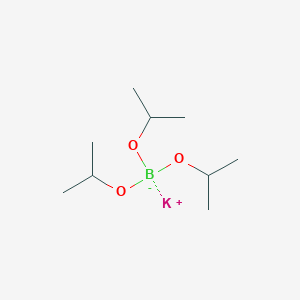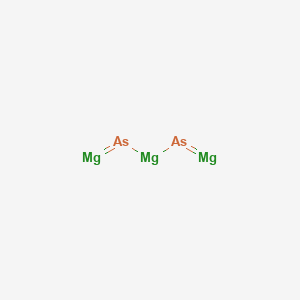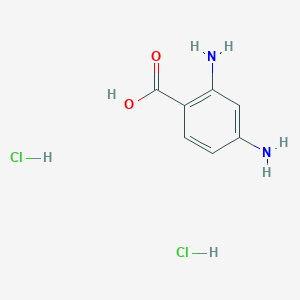
2,4-Diaminobenzoic Acid Dihydrochloride
説明
2,4-Diaminobenzoic Acid Dihydrochloride is an organic compound with a molecular formula of C7H8N2O2·2HCl . It is a solid substance that appears white to amber to dark purple in color .
Molecular Structure Analysis
The molecular formula of 2,4-Diaminobenzoic Acid Dihydrochloride is C7H8N2O2·2HCl, and its molecular weight is 225.07 g/mol . The structure consists of a benzene ring with two amine groups and one carboxylic acid group .Physical And Chemical Properties Analysis
2,4-Diaminobenzoic Acid Dihydrochloride is a solid at 20°C and should be stored at 0-10°C under inert gas . It is hygroscopic and heat sensitive . It has a melting point of 250°C and is soluble in methanol .科学的研究の応用
Herbicide Toxicity and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively used as a herbicide for agricultural and urban purposes. Research has shown that it can reach natural environments directly or indirectly, and studies focus on its toxicology and mutagenicity. The USA, Canada, and China are leading in this research field, with significant studies focusing on its occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Phytoremediation Enhancement
A study describes the use of a genetically tagged bacterial endophyte to enhance the phytoremediation of 2,4-D. This strain, when inoculated in plants like pea (Pisum sativum), showed increased capacity for 2,4-D removal from soil without accumulation in the plant tissues, suggesting a potential method to reduce toxic herbicide residues in crop plants (Germaine et al., 2006).
Removal from Water Sources
Various methods have been explored for removing 2,4-D from contaminated water sources due to its toxicity and contamination potential. The study emphasizes the need for developing more efficient removal methods from contaminated sites, highlighting the qualitative review of different techniques used for this purpose (EvyAliceAbigail et al., 2017).
Mode of Action as a Herbicide
The molecular action mode of 2,4-D as a herbicide has been a topic of research. It acts as a selective herbicide that mimics natural auxin at the molecular level, affecting the physiological processes, perception, and signal transduction in plants. This insight helps understand the specificity and impact of 2,4-D on different plant types (Song, 2014).
Polymer Synthesis
2,4-Diaminobenzoic acid dihydrochloride has been used in the synthesis of novel hyperbranched polymers. This application demonstrates its utility in creating materials with unique properties, potentially useful in various industrial applications (Baek, Simko, & Tan, 2006).
特性
IUPAC Name |
2,4-diaminobenzoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3H,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVHFNVUGYKNGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641046 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminobenzoic Acid Dihydrochloride | |
CAS RN |
61566-58-3 | |
| Record name | 2,4-Diaminobenzoic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



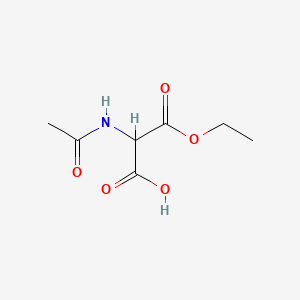

![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
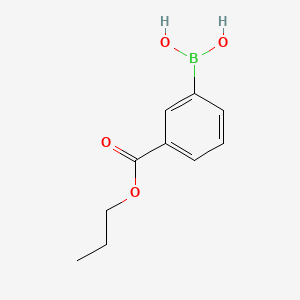
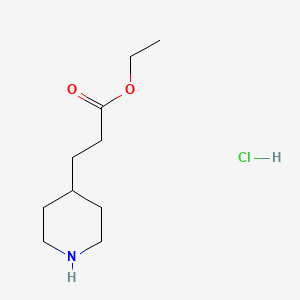
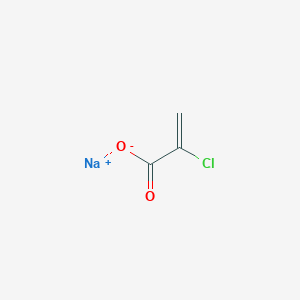


![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
